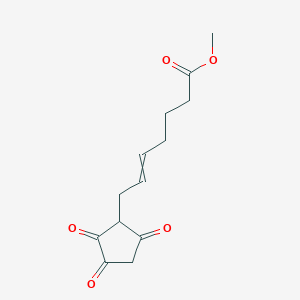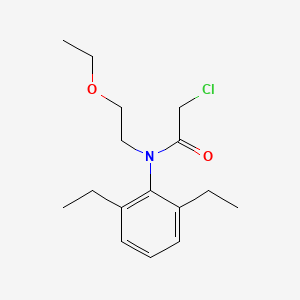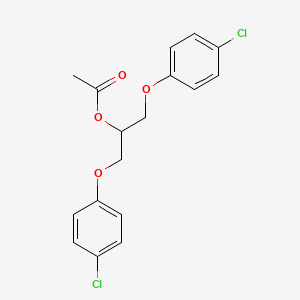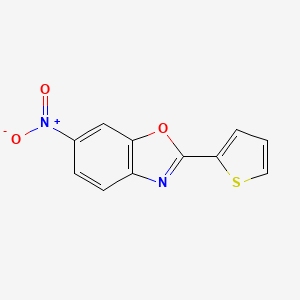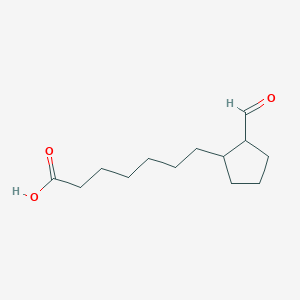
4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a tetrahydropyridine ring with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with morpholine under specific conditions. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction to yield 2,2,6,6-tetramethylpiperidine . This intermediate can then be reacted with morpholine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can undergo substitution reactions, particularly allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like oxone, reducing agents, and allylic chlorides. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
Major products formed from these reactions include hydroxylamines, allylated tertiary amines, and various amine derivatives, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine involves its interaction with molecular targets and pathways. It catalyzes the disproportionation of superoxide, facilitates hydrogen peroxide metabolism, and inhibits Fenton chemistry . These actions contribute to its potential antioxidant properties and its ability to modulate reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in similar applications.
4-Hydroxy-TEMPO: A related compound used as a catalyst and chemical oxidant.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another compound with a similar structural motif.
Uniqueness
4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine is unique due to its combined morpholine and tetrahydropyridine rings, which confer distinct chemical properties and reactivity
Properties
CAS No. |
36177-95-4 |
|---|---|
Molecular Formula |
C13H24N2O |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
4-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)morpholine |
InChI |
InChI=1S/C13H24N2O/c1-12(2)9-11(10-13(3,4)14-12)15-5-7-16-8-6-15/h9,14H,5-8,10H2,1-4H3 |
InChI Key |
GPRUNPBMOFLYST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(N1)(C)C)N2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



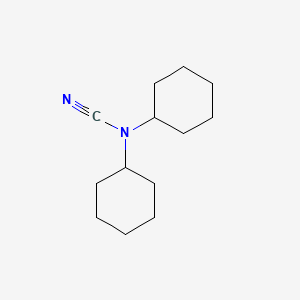
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
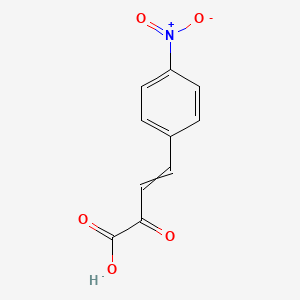
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
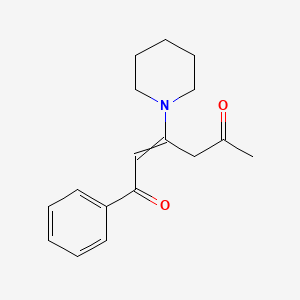
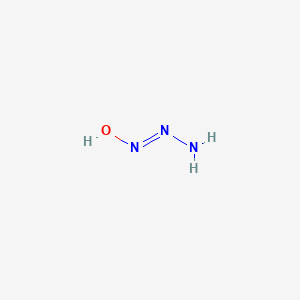
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
